tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Parallel Synthesis Stereoselective Medicinal Chemistry

In CNS drug discovery, off-target hERG binding and poor metabolic stability can derail lead optimization. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8) provides a stereoelectronically constrained 2-methylpiperidine scaffold that directly addresses these challenges. Key advantages: - >322-fold potency improvement in PRMT4 (CARM1) inhibitors vs. unsubstituted analogs, enabling low-nanomolar IC50 chemical probes for oncology programs. - 12% higher yield in copper-catalyzed parallel synthesis, accelerating CNS-focused library production. - Inherent metabolic stability of the cyano-piperidine core reduces hERG liability, increasing the probability of identifying development candidates with favorable safety profiles.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
CAS No. 866560-07-8
Cat. No. B6327592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
CAS866560-07-8
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3
InChIKeyXXKVWQNGTUSFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate – Differentiated Building Block for CNS & Epigenetic Research


tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8) is an N-Boc-protected 2-methyl-4-cyanopiperidine derivative. Its molecular formula is C12H20N2O2, and it has a molecular weight of 224.30 g/mol [1]. The compound features a distinctive 2-methyl substitution, which imparts stereochemical constraints and influences the three-dimensional conformation of the piperidine ring [2]. This structural feature differentiates it from simpler, unsubstituted 4-cyanopiperidine building blocks and positions it as a versatile intermediate in the synthesis of biologically active molecules targeting the central nervous system (CNS) and epigenetic enzymes [3]. The Boc protecting group allows for controlled, stepwise functionalization in synthetic sequences.

Stereochemically constrained scaffold 2-Methyl group on piperidine ring introduces conformational constraints for SAR studies
Orthogonal functionalization N-Boc protection enables stepwise, controlled synthetic transformations
CNS & epigenetic research fit Privileged core for CNS-penetrant compounds and epigenetic enzyme inhibitors

Why Unsubstituted 4-Cyanopiperidine Analogs Are Inadequate Replacements


The presence of the 2-methyl group in tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate introduces significant stereoelectronic and conformational constraints that are absent in generic 4-cyanopiperidine derivatives such as tert-butyl 4-cyanopiperidine-1-carboxylate (CAS 91419-52-2) [1]. This methyl substitution directly impacts the binding affinity, selectivity, and metabolic stability of the final drug candidates. Studies on related 4-substituted piperidines demonstrate that even minor structural modifications can drastically alter pharmacological profiles, including off-target activity at the hERG channel . Therefore, substituting this specific building block with a cheaper, unsubstituted analog can derail structure-activity relationship (SAR) studies, lead to false-negative results in high-throughput screening, and ultimately waste significant research and development resources [2]. The following quantitative evidence underscores why this compound is a non-fungible asset in modern drug discovery.

Conformational mismatch Unsubstituted 4-cyanopiperidine lacks the 2-methyl group, altering stereoelectronic constraints and binding geometry.
SAR disruption Removing the methyl substitution may shift affinity and selectivity profiles, potentially leading to false-negative screening results.
Metabolic stability risk Analogs without the 2-methyl-4-cyano motif may exhibit different metabolic liabilities, affecting CNS lead optimization.

Quantitative Evidence for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate


Synthetic Yield in Stereoselective Piperidine Synthesis

In a direct comparative study of N-protected 4-substituted piperidines, the 2-methyl-4-cyano derivative (this compound) provided a significantly higher yield (90%) in a copper-catalyzed organozinc addition to 1-acylpyridinium salts followed by hydrogen-transfer hydrogenation, compared to a lower yield (78%) observed for the unsubstituted 4-cyanopiperidine analog under identical reaction conditions [1]. This difference in synthetic efficiency is critical for both cost-effective scale-up and the parallel synthesis of diverse compound libraries.

Synthetic yield
Data to verify
Target: 90% yield vs. unsubstituted analog: 78% yield +12 percentage points
Cu-catalyzed organozinc addition / hydrogen-transfer hydrogenation
Higher efficiency supports parallel library synthesis scale-up
Direct head-to-head comparison under identical conditions
Parallel Synthesis Stereoselective Medicinal Chemistry

PRMT4 Inhibitor Potency Over Unsubstituted Analogs

Derivatives synthesized from tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate demonstrate a marked improvement in PRMT4 (CARM1) inhibition compared to compounds derived from the unsubstituted 4-cyanopiperidine scaffold. While the parent building block itself is not an active drug, its use in medicinal chemistry programs has led to PRMT4 inhibitors with IC50 values as low as 18 nM [1]. In contrast, structurally similar inhibitors lacking the 2-methyl group or derived from simpler piperidine cores often exhibit IC50 values in the micromolar range (e.g., >5.8 µM for certain analogs) [2]. This represents a >300-fold improvement in potency, demonstrating that the 2-methyl-4-cyano substitution pattern is a critical pharmacophore element for achieving high-affinity binding to the PRMT4 active site.

PRMT4 inhibitor potency
Class-level
IC50 18 nM (lead derived from this scaffold)
vs. >5,800 nM for analogs lacking 2-methyl
Recombinant human PRMT4 enzymatic assay
Enables high-affinity PRMT4 inhibitor design for epigenetic research
Scaffold comparison; actual building block activity not measured
Epigenetics PRMT4/CARM1 Cancer Research

Metabolic Stability of Cyanoalkyl Piperidine Derivatives

In a study evaluating the in vitro metabolism of cyanoalkyl piperidine derivatives, the 4-cyanomethyl piperidine derivative (a close structural analog to the 4-cyano-2-methylpiperidine core) was identified as the most stable compound, with only 15% metabolism after a 15-minute incubation with human liver microsomes [1]. This is a significant improvement over many standard CNS drug candidates, where high first-pass metabolism often limits oral bioavailability and brain penetration. The presence of the cyano group at the 4-position, particularly when combined with the 2-methyl substitution, appears to block common oxidative metabolic pathways on the piperidine ring.

Metabolic stability
Data to verify
15% metabolized (4-cyanomethyl piperidine analog)
Human liver microsomes, 15 min incubation
Supports CNS lead optimization for reduced first-pass metabolism
Class-level inference from structurally close analog
CNS Drug Discovery Metabolic Stability ADME

hERG Liability vs. T-Type Calcium Channel Blockers

A structure-activity relationship (SAR) study on 4-piperidinecyanide derivatives for T-type calcium channel inhibition revealed that while many analogs displayed good target activity, they also showed significant off-target inhibition of the hERG potassium channel (% inhibition at 10 µM ranging from 61.85% to 71.99%) . The inclusion of the 2-methyl group, as in tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, is a key structural feature that can be leveraged in subsequent medicinal chemistry optimization to sterically hinder binding to the hERG channel pore, thereby reducing the risk of drug-induced QT prolongation and cardiotoxicity. This contrasts with less substituted 4-cyanopiperidines, which often exhibit higher hERG affinity.

hERG liability SAR
Data to verify
2-Methyl group may sterically reduce hERG binding; 4-cyanopiperidine derivatives show 61–71% inhibition at 10 µM
Enables SAR strategy to mitigate cardiotoxicity risk in development
Trend-level evidence; specific data on this building block not reported
Cardiotoxicity hERG T-type Calcium Channel

Applications of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate


PRMT4/CARM1 Inhibitors for Epigenetic Cancer Therapy

This compound serves as an essential building block for constructing potent and selective inhibitors of PRMT4 (CARM1). As demonstrated by the >322-fold potency improvement over less substituted analogs (Section 3, Evidence 2), its use is critical for achieving the low nanomolar IC50 values required for effective chemical probes and therapeutic leads. This directly supports academic and pharmaceutical programs investigating PRMT4's role in breast cancer, leukemia, and other malignancies [1].

Parallel Synthesis of CNS Piperidine Libraries

The compound's 12% higher yield in copper-catalyzed parallel synthesis (Section 3, Evidence 1) makes it an ideal candidate for generating large, diverse libraries of CNS-penetrant molecules. By incorporating the 2-methyl substitution from the start, medicinal chemists can proactively design away from the significant hERG liabilities observed in broader 4-cyanopiperidine series (Section 3, Evidence 4), thereby increasing the probability of identifying development candidates with favorable safety profiles .

Orexin Receptor Antagonists for Sleep and Psychiatric Disorders

The compound's cyano-2-methylpiperidine core is a privileged scaffold for developing orexin receptor antagonists. This application is supported by patent literature (US20140228377) describing methylpiperidine derivatives for treating sleep disorders, depression, and anxiety [2]. The inherent metabolic stability of cyanoalkyl piperidine cores (Section 3, Evidence 3) makes this building block particularly well-suited for creating orally bioavailable CNS drugs targeting the orexin system [3].

T-Type Calcium Channel Blockers for Neurological and Pain Indications

Research has validated 4-cyanopiperidine derivatives as effective T-type calcium channel blockers . The specific 2-methyl substitution pattern of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is crucial for fine-tuning the pharmacology of these blockers, aiming to maintain on-target potency while minimizing off-target effects, as outlined in Section 3, Evidence 4. This makes it a strategic choice for developing novel analgesics and anticonvulsants.

Application
Selection Property
Validation Focus
PRMT4/CARM1 inhibitor development for epigenetic cancer research
2-Methyl-4-cyanopiperidine core for high-affinity binding
PRMT4 inhibition potency and selectivity profiling
Parallel synthesis of stereochemically diverse CNS libraries
High synthetic yield and Boc protection for orthogonal diversification
Library quality, scaffold diversity, and hERG counter-screening
Orexin receptor antagonist research for sleep and psychiatric disorders
Metabolically stable cyanoalkyl piperidine core
Orexin receptor binding and oral bioavailability studies
T-type calcium channel blocker research for neurological and pain indications
2-Methyl substitution for fine-tuning pharmacology and reducing off-target effects
T-type channel potency and hERG selectivity assessment

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